molecular formula C15H10Cl2O B590006 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane CAS No. 53221-14-0

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane

Cat. No.: B590006
CAS No.: 53221-14-0
M. Wt: 277.144
InChI Key: GVFBXSRAIWZONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P301+P312, which advise to call a poison center or doctor if you feel unwell .

Mechanism of Action

Target of Action

2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane primarily targets the dihydrofolate reductase (DHFR) enzyme . DHFR is crucial in the folate pathway, which is essential for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, thereby impeding cell proliferation .

Mode of Action

The compound interacts with DHFR by binding to its active site, preventing the enzyme from converting dihydrofolate to tetrahydrofolate . This inhibition leads to a reduction in the synthesis of nucleotides required for DNA replication and cell division. The binding affinity and specificity of this compound to DHFR are enhanced by its structural similarity to the enzyme’s natural substrates .

Biochemical Pathways

The inhibition of DHFR by this compound affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This disruption impacts several downstream processes, including the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. Consequently, the compound induces cell cycle arrest and apoptosis in rapidly dividing cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a preference for tissues with high rates of cell division . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . The bioavailability of the compound is influenced by its lipophilicity and stability in biological fluids .

Result of Action

At the molecular level, the inhibition of DHFR by this compound leads to a decrease in nucleotide synthesis, resulting in impaired DNA replication and cell division . This effect is particularly pronounced in rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis . At the cellular level, the compound induces cytotoxicity and reduces tumor growth in various cancer models .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of metabolic enzymes . The compound is more stable in neutral to slightly acidic conditions and can be degraded in highly alkaline environments . Additionally, the presence of metabolic enzymes, particularly in the liver, can affect the compound’s half-life and bioavailability .

Properties

IUPAC Name

2-(2,7-dichloro-9H-fluoren-4-yl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFBXSRAIWZONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677299
Record name 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53221-14-0
Record name 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane in the synthesis of lumefantrine?

A1: this compound is a crucial intermediate in the multi-step synthesis of lumefantrine [, ]. This compound undergoes ring-opening with methane selenol, followed by a Knoevenagel condensation, to ultimately yield lumefantrine.

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